Cas no 61452-38-8 (2-Propen-1-one, 1-(benzofuranyl)-3-(3,4-dimethoxyphenyl)-)

2-Propen-1-one, 1-(benzofuranyl)-3-(3,4-dimethoxyphenyl)- structure
61452-38-8 structure
Product Name:2-Propen-1-one, 1-(benzofuranyl)-3-(3,4-dimethoxyphenyl)-
CAS No:61452-38-8
MF:C19H16O4
MW:308.327945709229
CID:478814
PubChem ID:4016395
Update Time:2025-04-19

2-Propen-1-one, 1-(benzofuranyl)-3-(3,4-dimethoxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-one, 1-(benzofuranyl)-3-(3,4-dimethoxyphenyl)-
    • 1-(1-benzofuran-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
    • AKOS034381186
    • DTXSID00398555
    • WAY-632004
    • 61452-38-8
    • Inchi: 1S/C19H16O4/c1-21-17-10-8-13(11-19(17)22-2)7-9-15(20)18-12-14-5-3-4-6-16(14)23-18/h3-12H,1-2H3
    • InChI Key: HIZDNYWRVRLCBC-UHFFFAOYSA-N
    • SMILES: O1C(C(C=CC2C=CC(=C(C=2)OC)OC)=O)=CC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 308.10488
  • Monoisotopic Mass: 308.10485899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 433
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 4.4
  • Topological Polar Surface Area: 48.7Ų

Experimental Properties

  • PSA: 48.67

2-Propen-1-one, 1-(benzofuranyl)-3-(3,4-dimethoxyphenyl)- Related Literature

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